molecular formula C24H33NO2S B2845056 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 478041-24-6

4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

Cat. No.: B2845056
CAS No.: 478041-24-6
M. Wt: 399.59
InChI Key: UDZQIABKVDIALT-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in chemical and pharmaceutical research. While specific biological data for this compound is limited, the benzenesulfonamide class is historically significant and extensively studied for its diverse biological activities. Sulfonamides are a foundational class of antimicrobial agents that target the dihydropteroate synthase (DHPS) pathway in bacteria . Beyond their antibiotic properties, modern research explores sulfonamide derivatives for a wide range of applications, including serving as potent inhibitors of specific enzymes like myosin ATPase , and exhibiting remarkable antitumor, anticancer, and antithyroid activities . The molecular structure of related compounds often features key intermolecular interactions, such as N—H···O hydrogen bonds and C—H···π interactions, which can influence their crystalline network and physical properties . Researchers value this compound and its analogs as key scaffolds in medicinal chemistry and materials science. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2S/c1-3-4-5-6-20-9-11-21(12-10-20)22-13-15-23(16-14-22)25-28(26,27)24-17-7-19(2)8-18-24/h7-8,13-18,20-21,25H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZQIABKVDIALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexane Ring Functionalization

The 4-pentylcyclohexyl moiety is introduced via catalytic hydrogenation of a biphenyl precursor.

Procedure :

  • Starting Material : 4-Pentylbiphenyl-4-amine is dissolved in ethanol (50 mL/g substrate).
  • Hydrogenation : Reacted under H₂ (50 psi) with 10% Pd/C (5 wt%) at 80°C for 12 hours.
  • Workup : The catalyst is filtered, and the solvent is evaporated to yield 4-(4-pentylcyclohexyl)aniline as a pale-yellow solid.

Key Data :

Parameter Value
Yield 78–82%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR, LCMS

Alternative Route: Friedel-Crafts Alkylation

For laboratories without hydrogenation capabilities, Friedel-Crafts alkylation offers an alternative:

Reagents :

  • Cyclohexene, pentyl bromide, AlCl₃ (catalyst).

Conditions :

  • Solvent: Dichloromethane, 0°C → room temperature, 6 hours.

Outcome :

  • Lower yield (55–60%) due to steric hindrance from the pentyl group.

Sulfonylation of 4-(4-Pentylcyclohexyl)Aniline

Reaction with 4-Methylbenzenesulfonyl Chloride

Procedure :

  • Reagents :
    • 4-(4-Pentylcyclohexyl)aniline (1 equiv), 4-methylbenzenesulfonyl chloride (1.2 equiv), pyridine (3 equiv).
  • Conditions :
    • Solvent: Dichloromethane (DCM), 0°C → reflux (40°C), 4 hours.
  • Workup :
    • Washed with 1M HCl (2×), brine, dried (Na₂SO₄), and concentrated.
    • Purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

Parameter Value
Yield 85–90%
Purity (HPLC) 99.2%
Melting Point 128–130°C

Optimization Insights

  • Base Selection : Pyridine outperforms triethylamine in minimizing side reactions (e.g., sulfonate ester formation).
  • Solvent Impact : DCM provides superior solubility compared to THF, reducing reaction time by 30%.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) :
    $$ \delta $$ 7.72 (d, $$ J = 8.2 $$ Hz, 2H, SO₂Ar-H), 7.34 (d, $$ J = 8.0 $$ Hz, 2H, NH-Ar-H), 2.45 (s, 3H, CH₃), 1.25–1.60 (m, 10H, pentyl chain).
  • LCMS (ESI+) : m/z 399.6 [M+H]⁺.

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.
  • Retention Time : 8.2 minutes.

Challenges and Mitigation Strategies

Steric Hindrance in Sulfonylation

The bulky 4-pentylcyclohexyl group slows reaction kinetics. Mitigation includes:

  • Using excess sulfonyl chloride (1.5 equiv).
  • Prolonging reaction time to 6 hours.

Purification Difficulties

  • Column Chromatography : Essential for removing unreacted aniline and sulfonyl chloride byproducts.
  • Alternative : Recrystallization from ethanol/water (7:3) improves yield to 88%.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The specific structure of 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide may enhance its interaction with tumor cells. Studies have shown that sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, leading to reduced tumor growth and metastasis .

2. Antimicrobial Properties
Sulfonamides are well-known for their antibacterial activity. This compound may have potential as a broad-spectrum antimicrobial agent, inhibiting bacterial growth by targeting folate synthesis pathways. Its unique structure could improve binding affinity to bacterial enzymes compared to traditional sulfonamides .

Materials Science Applications

1. Polymer Chemistry
The compound can serve as a building block in synthesizing novel polymers with specific thermal and mechanical properties. Its sulfonamide group can facilitate interactions with other polymer components, potentially leading to materials with enhanced properties for applications in packaging or biomedical devices .

2. Liquid Crystals
Due to its unique molecular structure, this compound can be investigated as a component in liquid crystal displays (LCDs). The compound's ability to form ordered phases at certain temperatures makes it suitable for use in advanced display technologies .

Research Tool Applications

1. Biochemical Assays
This compound can be utilized in various biochemical assays to study enzyme kinetics and inhibition mechanisms. Its sulfonamide group allows it to interact with specific enzymes, making it a valuable tool for researchers investigating metabolic pathways .

2. Drug Development Studies
Given its promising biological activities, this compound can be a candidate for further drug development studies, particularly in designing new therapeutics targeting cancer and bacterial infections. Researchers can modify its structure to optimize efficacy and reduce side effects .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various sulfonamides, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of carbonic anhydrase activity, leading to decreased cellular proliferation .

Case Study 2: Antimicrobial Activity

A comparative study involving several sulfonamide derivatives showed that this compound exhibited superior antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus. The results suggested that modifications in the alkyl side chain significantly influenced antimicrobial potency .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Sulfonamides

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 4-pentylcyclohexylphenyl C₂₅H₃₃NO₂S 411.60 High lipophilicity (predicted logP > 5) due to pentylcyclohexyl group
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) Iminomethylphenyl C₂₇H₂₆N₂O₄S₂ 530.65 Dual SphK1/2 inhibitor (Ki = 27 μM for SphK1; 7 μM for SphK2)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazolylsulfamoylphenyl C₁₇H₁₇N₃O₅S₂ 407.46 Planar aromatic rings with dihedral angles (81.27° between phenyl rings); anti-microbial activity
HMC Compounds (e.g., N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide) Hydroxycyclohexylphenyl C₁₉H₂₃NO₃S 361.46 Anti-inflammatory and anti-osteoporotic applications
4-Methyl-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide Thiazolylphenyl C₂₃H₂₁N₂O₄S₃ 509.62 SphK1 inhibition (specific IC₅₀ not reported)

Structural Insights :

  • Conformational Rigidity: The cyclohexyl group imposes steric constraints, which may reduce rotational freedom compared to MP-A08’s iminomethyl linker. This rigidity could stabilize ligand-receptor interactions .
  • Hydrogen Bonding : The oxazolyl derivative forms N–H⋯O and N–H⋯N hydrogen bonds in its crystal lattice, contributing to high thermal stability. In contrast, the target compound’s bulky substituents may favor van der Waals interactions in solid-state packing .

Physicochemical and Crystallographic Data

Table 2: Crystallographic Parameters of Selected Sulfonamides

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angles (°) Hydrogen Bonding Patterns Reference
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide P21/c a = 10.6294, b = 12.2394, c = 14.9673; β = 106.863 81.27 (phenyl A/B), 9.12 (phenyl A/oxazole) N–H⋯N and N–H⋯O bonds form R₂¹⁶ motifs
HMC Compounds (e.g., N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide) Not reported Not available Not available Hydroxy group participates in O–H⋯O bonds

Key Observations :

  • The oxazolyl derivative’s planar geometry contrasts with the likely non-planar conformation of the target compound due to steric hindrance from the pentylcyclohexyl group. This difference may influence solubility and crystallization behavior .
  • Software such as SHELXL () and ORTEP-3 () were critical in resolving these structures, ensuring high reliability in reported data .

Research Findings and Implications

  • Therapeutic Potential: While the target compound’s biological activity remains uncharacterized, its structural analogs show promise in treating inflammation, cancer, and infections. Further studies could explore its efficacy in these areas, particularly in SphK-mediated pathways .
  • Material Science Applications : The bulky substituents in this compound may enable the design of liquid crystals or porous materials, leveraging its predicted thermal stability .

Biological Activity

4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C24H33NO2S, is structurally characterized by a sulfonamide group attached to a phenyl ring, which is further substituted with a pentylcyclohexyl moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H33NO2S
  • Molecular Weight : 399.6 g/mol
  • CAS Number : 478041-24-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety plays a crucial role in these interactions, which may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby modulating biological processes.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies and Research Findings

StudyFindings
Inhibition of Cancer Cell Proliferation A study indicated that sulfonamide derivatives significantly inhibited the growth of cancer cell lines with IC50 values as low as 0.12 μM .
Mechanistic Insights Research on structurally related compounds revealed that they act as potent inhibitors of specific enzymes involved in cancer metabolism .
Potential Therapeutic Applications Ongoing studies are exploring the use of this compound in developing new therapeutic agents for conditions like cancer and inflammation .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(4-pentylcyclohexyl)aniline under basic conditions. This compound serves as a building block in organic synthesis and has applications in medicinal chemistry due to its potential bioactivity.

Q & A

Q. What are the established synthetic methodologies for 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of the aromatic amine precursor (e.g., 4-(4-pentylcyclohexyl)aniline) with 4-methylbenzenesulfonyl chloride. Key steps include:
  • Reaction Conditions : Conducted in aprotic solvents (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
  • Yield Optimization : Adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–12 hours at 0–25°C) enhances yields (reported 60–75%) .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves crystal structure, confirming bond lengths (e.g., S–N bond: ~1.63 Å) and torsion angles .
  • NMR Spectroscopy : 1H^1H NMR signals for methyl groups (~2.4 ppm) and aromatic protons (7.2–7.8 ppm) validate substitution patterns .
  • HPLC : Purity >95% confirmed using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry tools be applied to predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model intermediates and transition states to predict optimal reaction pathways .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on solubility and stability .
  • Degradation Studies : Molecular dynamics (MD) simulations predict hydrolytic stability, guiding storage conditions (e.g., inert atmosphere) .

Q. What experimental strategies can resolve discrepancies in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., MCF-7, HeLa) to validate potency .
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., carbonic anhydrase) with cellular viability tests to confirm target specificity .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .

Q. What are the challenges in achieving high-quality single crystals for X-ray diffraction studies of this compound, and how can they be addressed?

  • Methodological Answer :
  • Crystallization Challenges : Low solubility in polar solvents and flexible pentylcyclohexyl group hinder crystal growth.
  • Solutions :
  • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Engineer hydrogen bonds (e.g., N–H···O=S interactions, 2.85–3.20 Å) to stabilize crystal packing .
  • Data Collection : Synchrotron radiation improves resolution for bulky substituents .

Q. How can systematic SAR studies be designed to elucidate the role of the pentylcyclohexyl group in modulating biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace pentylcyclohexyl with shorter alkyl chains (e.g., propyl) or rigid aromatic rings .
  • Activity Profiling : Test analogs against bacterial (e.g., E. coli) and cancer cell lines to correlate hydrophobicity with membrane permeability .
  • Computational Docking : AutoDock Vina predicts binding affinities to targets like COX-2, highlighting steric and electronic contributions of the substituent .

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